![molecular formula C29H27N5O2 B2856573 1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900892-67-3](/img/structure/B2856573.png)
1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C29H27N5O2 and its molecular weight is 477.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cholinesterase and Aβ-Aggregation Inhibitors
Research has identified a class of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, aiming at targeting multiple pathological routes in Alzheimer's disease. N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was found to be a potent acetylcholinesterase (AChE) inhibitor, whereas 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine showed significant potency and selectivity as a butyrylcholinesterase (BuChE) inhibitor. These findings suggest a central pyrimidine ring could serve as a suitable template for developing dual inhibitors of cholinesterase and AChE-induced Aβ aggregation, potentially offering a multifaceted approach to Alzheimer's disease treatment (Mohamed et al., 2011).
Anticancer and Anti-inflammatory Agents
Another study focused on novel pyrazolopyrimidines derivatives, demonstrating their anticancer and anti-5-lipoxygenase activities. This research underscores the structure-activity relationship (SAR) in designing effective anticancer and anti-inflammatory agents, highlighting the potential of pyrazolopyrimidines in treating related conditions (Rahmouni et al., 2016).
Selective Aldose Reductase Inhibitors
Further exploration into 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their role as selective aldose reductase (ALR2) inhibitors, exhibiting micromolar/submicromolar range activity. These compounds, particularly those bearing a phenol or a catechol moiety, not only showed inhibitory potency but also displayed significant antioxidant properties. This indicates their therapeutic potential in conditions where aldose reductase activity and oxidative stress are implicated, offering insights into the development of new treatments for diabetic complications and other diseases related to oxidative stress (La Motta et al., 2007).
Phosphodiesterase 1 Inhibitors
Another significant application involves the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as potent and selective inhibitors of phosphodiesterase 1 (PDE1). One such compound, ITI-214, demonstrated picomolar inhibitory potency, excellent selectivity against other PDE families, and efficacy in vivo. ITI-214's development for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, movement disorders, and attention deficit and hyperactivity disorders exemplifies the therapeutic potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives in a range of central nervous system disorders (Li et al., 2016).
Propriétés
IUPAC Name |
6-benzyl-10-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O2/c1-21-9-8-14-33-26(21)30-27-24(28(33)35)19-25(34(27)20-22-10-4-2-5-11-22)29(36)32-17-15-31(16-18-32)23-12-6-3-7-13-23/h2-14,19H,15-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGGTYHSJQATFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2856490.png)
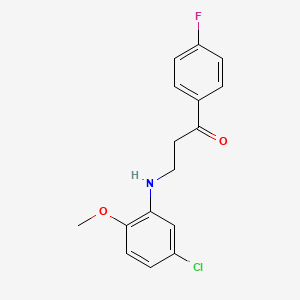

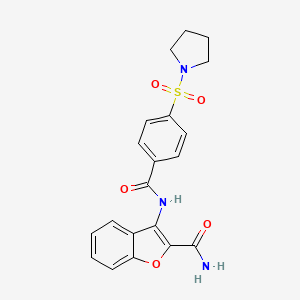
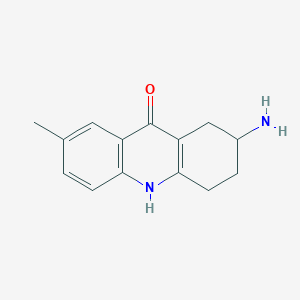
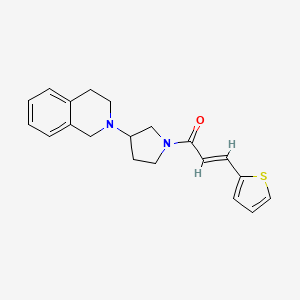
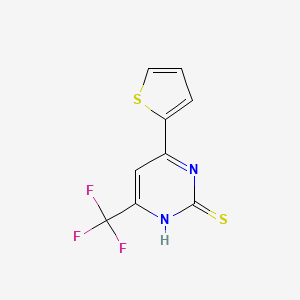
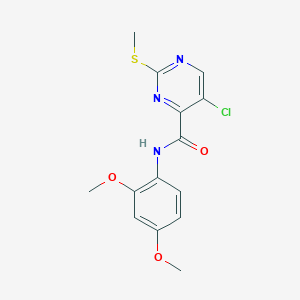
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2856500.png)
![methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2856505.png)

![N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2856507.png)

![N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2856513.png)